molecular formula C26H23N5O2 B2941821 N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1358331-26-6

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2941821
CAS No.: 1358331-26-6
M. Wt: 437.503
InChI Key: FNWWHHHXAWVGJC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the acetamide group. Common reagents used in these reactions include various amines, acyl chlorides, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-[1-(4-chlorophenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
  • N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is unique due to its specific substitution pattern on the triazoloquinoxaline core, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-16-8-10-19(11-9-16)24-28-29-25-26(33)30(21-6-4-5-7-22(21)31(24)25)15-23(32)27-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWHHHXAWVGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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